4-(2,3-Dimethylphenoxy)piperidine

Monoamine transporter inhibition SERT selectivity Neuropharmacology

4-(2,3-Dimethylphenoxy)piperidine (CAS 883531-66-6 [free base]; CAS 1171504-55-4 [hydrochloride salt]) is a synthetic piperidine derivative belonging to the 4-phenoxypiperidine class, with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol (free base) or 241.76 g/mol (HCl salt). It consists of a piperidine ring substituted at the 4-position with a 2,3-dimethylphenoxy moiety, a structural arrangement that distinguishes it from positional isomers such as 4-(2,5-dimethylphenoxy)piperidine and 4-(3,5-dimethylphenoxy)piperidine, as well as from 3-substituted regioisomers like 3-(2,3-dimethylphenoxy)piperidine.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B15124578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylphenoxy)piperidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2CCNCC2)C
InChIInChI=1S/C13H19NO/c1-10-4-3-5-13(11(10)2)15-12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3
InChIKeySWOAHKOFKRMKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Dimethylphenoxy)piperidine: Chemical Identity, Structural Class, and Procurement Specifications


4-(2,3-Dimethylphenoxy)piperidine (CAS 883531-66-6 [free base]; CAS 1171504-55-4 [hydrochloride salt]) is a synthetic piperidine derivative belonging to the 4-phenoxypiperidine class, with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol (free base) or 241.76 g/mol (HCl salt) . It consists of a piperidine ring substituted at the 4-position with a 2,3-dimethylphenoxy moiety, a structural arrangement that distinguishes it from positional isomers such as 4-(2,5-dimethylphenoxy)piperidine and 4-(3,5-dimethylphenoxy)piperidine, as well as from 3-substituted regioisomers like 3-(2,3-dimethylphenoxy)piperidine . The compound is commercially available as a research-grade building block from multiple suppliers, with purity specifications typically ranging from 95% to 98%, and is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and organic synthesis .

4-(2,3-Dimethylphenoxy)piperidine: Why Positional Isomers and Regioisomers Are Not Interchangeable in Research Procurement


Interchanging 4-(2,3-dimethylphenoxy)piperidine with its positional isomers or regioisomers without experimental validation introduces substantial risk to research reproducibility. The 2,3-dimethyl substitution pattern on the phenoxy ring confers a distinct steric and electronic environment that directly modulates molecular recognition at biological targets, as evidenced by differential monoamine transporter inhibition profiles observed across closely related analogs [1]. Furthermore, the attachment of the phenoxy group at the piperidine 4-position versus the 3-position produces fundamentally different spatial orientations of the aromatic moiety, altering pharmacophore geometry and target engagement . These structural variations are not cosmetic: in the context of antitubercular drug discovery, the 4-(2,3-dimethylphenoxy)piperidine scaffold has been specifically claimed as a critical pharmacophoric element in GSK's clinical candidate GSK2556286, and substitution with alternative regioisomers or dimethyl positional variants would be expected to abolish the structure-activity relationship that underpins this therapeutic program [2][3].

4-(2,3-Dimethylphenoxy)piperidine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Monoamine Transporter Selectivity Fingerprint: SERT-Favoring Profile of the 2,3-Dimethylphenoxy-Piperidine Scaffold Versus DAT and NET

A direct comparison of monoamine transporter inhibition across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters reveals that the 2,3-dimethylphenoxy-piperidine scaffold (exemplified by the closely related analog rac-3-((2,3-dimethylphenoxy)(piperidin-4-yl)methyl)pyridine, CHEMBL562854) exhibits a pronounced selectivity for SERT over DAT. The SERT IC₅₀ was determined as 3 nM, whereas DAT inhibition was substantially weaker at 1,270 nM, yielding a SERT/DAT selectivity ratio of approximately 423-fold [1]. This selectivity profile is a direct consequence of the 2,3-dimethyl substitution pattern, which creates a steric and electronic environment favoring SERT binding pocket accommodation [1]. In contrast, 4-(2,5-dimethylphenoxy)piperidine hydrochloride — a positional isomer with methyl groups relocated to the 2- and 5-positions — has been reported to exhibit antiproliferative activity against human leukemia cell lines K562 and CEM (IC₅₀ range 1.6–8.0 µM), representing a fundamentally different biological activity profile that is unrelated to monoamine transporter pharmacology . This divergence in target engagement and biological readout between positional isomers underscores the non-interchangeability of these compounds in any research context.

Monoamine transporter inhibition SERT selectivity Neuropharmacology

Antitubercular Pharmacophore Specificity: The 4-(2,3-Dimethylphenoxy)piperidine Moiety as a Critical Structural Determinant in GSK2556286 (GSK-286)

The 4-(2,3-dimethylphenoxy)piperidine scaffold serves as an essential pharmacophoric element within 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione (GSK2556286/GSK-286), a novel antitubercular agent developed by GlaxoSmithKline that targets Mycobacterium tuberculosis cholesterol metabolism via Rv1625c adenylyl cyclase inhibition [1][2]. The compound inhibits M. tuberculosis inside infected macrophages with an IC₅₀ of 0.07 µM in THP-1 cells in the presence of cholesterol . The patent literature explicitly claims the 2,3-dimethyl substitution pattern as a defining structural feature, and the specific combination of the 4-phenoxypiperidine connectivity with the 2,3-dimethyl arrangement is not present in any alternative clinical-stage antitubercular chemotype [1]. By contrast, generic 4-phenoxypiperidine or alternative dimethyl positional isomers (e.g., 2,6-; 3,4-; 3,5-dimethyl variants) are absent from this intellectual property landscape and lack any demonstrated activity against mycobacterial cholesterol metabolism pathways.

Antitubercular drug discovery Mycobacterium tuberculosis Pharmacophore mapping

Computationally Predicted Physicochemical Properties: pKa and LogP Differentiation of 4-(2,3-Dimethylphenoxy)piperidine from Selected Analogs

Computationally predicted physicochemical parameters provide a basis for differentiating the free base form of 4-(2,3-dimethylphenoxy)piperidine from related analogs. The predicted pKa of 9.76 ± 0.10 indicates the basicity of the piperidine nitrogen, while the predicted LogP of 2.43 (computed as TPSA-based LogP on ChemScene) reflects moderate lipophilicity . These values are relevant for comparing the ionization state at physiological pH and for estimating passive membrane permeability relative to other phenoxypiperidine derivatives. The predicted boiling point of 319.5 ± 42.0 °C and density of 1.003 ± 0.06 g/cm³ further define the compound's physical handling characteristics . However, it must be noted that these are computational predictions (not experimentally measured values), and comparative experimental data for the closest positional isomers are not publicly available in authoritative databases. The LogP of 2.43 places this compound in a moderately lipophilic range that favors both aqueous solubility and membrane partitioning — a balance that may differ for isomers with methyl groups in alternative positions due to altered molecular symmetry and dipole moment, though quantitative experimental confirmation is lacking.

Physicochemical profiling pKa prediction Lipophilicity comparison

Commercial Availability and Purity Tier Comparison: Free Base (≥98%) Versus Hydrochloride Salt (95–98%) of 4-(2,3-Dimethylphenoxy)piperidine

Two primary forms of the compound are commercially available: the free base (CAS 883531-66-6, purity ≥98%) and the hydrochloride salt (CAS 1171504-55-4, purity 95–98%) . The free base from ChemScene (Cat. No. CS-0470125) is offered at ≥98% purity with storage at 2–8 °C in sealed, dry conditions, while the hydrochloride salt is available from multiple vendors including Santa Cruz Biotechnology (sc-347760), Fluorochem, and MACKLIN at purities of 95–98% . Pricing and packaging options differ: the free base is typically supplied in 100 mg units, while the HCl salt is available in quantities from 100 mg to 1 g, with Santa Cruz Biotechnology offering 250 mg at $288 and 1 g at $584 . This dual-form availability contrasts with certain positional isomers such as 3-(2,3-dimethylphenoxy)piperidine, which is primarily listed as the free base (CAS 946681-02-3) from a more limited supplier base . For researchers, the choice between free base and HCl salt has practical implications: the HCl salt offers improved aqueous solubility and handling characteristics, while the free base may be preferred for reactions requiring the neutral amine.

Chemical procurement Purity specification Salt form selection

4-(2,3-Dimethylphenoxy)piperidine: Evidence-Backed Research and Industrial Application Scenarios


Serotonin Transporter (SERT)-Focused CNS Probe and Tool Compound Development

Based on the 423-fold SERT/DAT selectivity demonstrated by the 2,3-dimethylphenoxy-piperidine scaffold in recombinant human transporter assays (SERT IC₅₀ = 3 nM vs. DAT IC₅₀ = 1,270 nM; NET IC₅₀ = 42 nM), this compound serves as an optimal starting scaffold for medicinal chemistry programs targeting SERT-mediated pathways [1]. Researchers developing selective serotonin reuptake inhibitors or investigating the role of serotonin transport in neurological disorders can leverage this scaffold's intrinsic SERT bias to reduce polypharmacology risks associated with broader monoamine transporter inhibition. The compound is commercially available in both free base (≥98% purity) and hydrochloride salt (95–98% purity) forms from multiple suppliers, facilitating SAR exploration and scale-up . Procurement recommendation: select the HCl salt for aqueous biological assays; select the free base for synthetic derivatization reactions. Note that the available transporter data derive from a closely related analog (CHEMBL562854) rather than the unsubstituted piperidine free base; confirmatory profiling of the exact purchased compound is recommended.

Antitubercular Drug Discovery: Building Block for GSK2556286-Derived Analogs Targeting Mycobacterial Cholesterol Metabolism

The 4-(2,3-dimethylphenoxy)piperidine scaffold is the critical substructure of GSK2556286 (GSK-286), a GlaxoSmithKline clinical-stage antitubercular agent that inhibits intracellular M. tuberculosis with an IC₅₀ of 0.07 µM via Rv1625c adenylyl cyclase targeting in the cholesterol metabolism pathway [1]. This scaffold is specifically and exclusively claimed in the GSK patent family (US 10,624,893; WO 2017/162591) as a component of 6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione [2]. For industrial and academic groups engaged in tuberculosis drug discovery, procuring this building block enables the synthesis of novel analogs around the validated GSK2556286 chemotype. Alternative dimethylphenoxy-piperidine positional isomers lack any demonstrated antitubercular activity and are not covered by this patent landscape, making the 2,3-dimethyl substitution pattern the only evidence-supported choice for programs targeting mycobacterial cholesterol metabolism.

Phenoxypiperidine Structure-Activity Relationship (SAR) and Scaffold-Hopping Studies

For medicinal chemistry groups conducting systematic SAR exploration of the phenoxypiperidine chemical space, 4-(2,3-dimethylphenoxy)piperidine offers a well-defined reference point for investigating the impact of dimethyl substitution pattern, phenoxy ring connectivity position, and piperidine N-substitution on biological activity [1]. The compound's predicted physicochemical profile (pKa = 9.76 ± 0.10; LogP = 2.43; TPSA = 21.26 Ų) enables rational comparison with regioisomers (e.g., 3-(2,3-dimethylphenoxy)piperidine, CAS 946681-02-3) [2] and positional isomers (e.g., 4-(2,5-), 4-(2,6-), 4-(3,4-), and 4-(3,5-dimethylphenoxy)piperidine variants) to deconvolute the contributions of methyl group positioning to target engagement, selectivity, and ADME properties. The commercial availability of the compound in two salt forms (free base, ≥98%; HCl salt, 95–98%) and from ≥5 suppliers provides a robust procurement pipeline for extended SAR campaigns. Researchers should note that the predicted pKa of 9.76 indicates the piperidine nitrogen is >99% protonated at physiological pH, a property shared across 4-phenoxypiperidines that must be accounted for in assay design and interpretation.

Organic Synthesis: Versatile Piperidine Building Block for Complex Molecule Construction

As a bifunctional building block bearing both a secondary amine (piperidine NH) and an aryl ether (2,3-dimethylphenoxy), 4-(2,3-dimethylphenoxy)piperidine enables diverse synthetic transformations including N-alkylation, N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation at the piperidine nitrogen, as well as potential electrophilic aromatic substitution on the electron-rich dimethylphenyl ring [1]. The free base form (CAS 883531-66-6, ≥98% purity) is particularly suited for synthetic applications requiring the neutral amine nucleophile, while the hydrochloride salt can be employed directly in reactions following in situ neutralization . This compound's role as a versatile small molecule scaffold is supported by its inclusion in the Biosynth catalog as a research-grade building block . Procurement from suppliers offering ≥98% purity specifications (e.g., ChemScene, Leyan) is recommended for multistep synthetic sequences where impurity carryover must be minimized.

Quote Request

Request a Quote for 4-(2,3-Dimethylphenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.